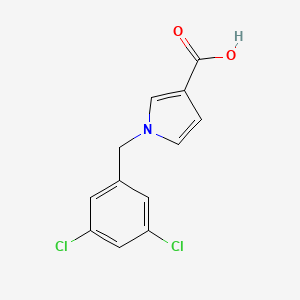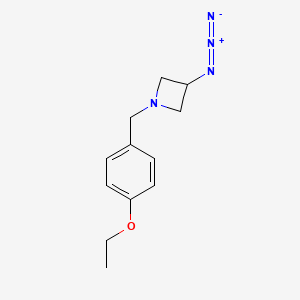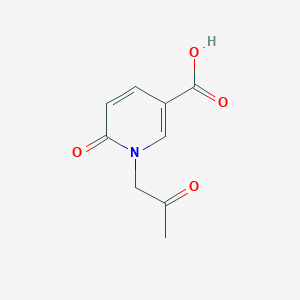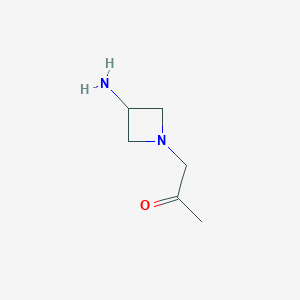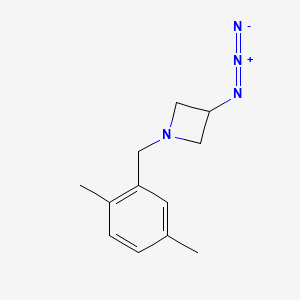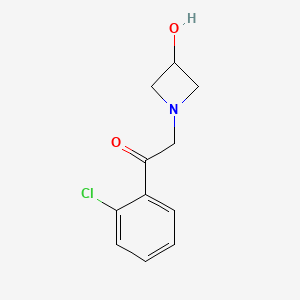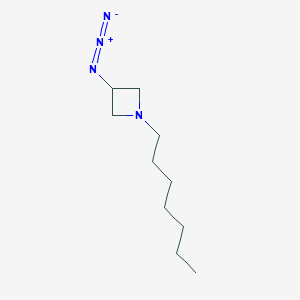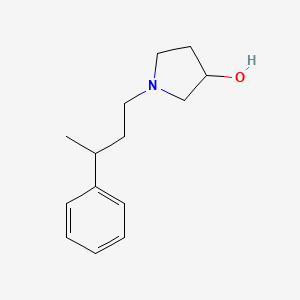
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone, also known as 3-Azidoazetidin-1-yl-2-(methylthio)phenylmethanone, is a novel compound that has generated a great deal of interest in the field of medicinal chemistry due to its potential applications in synthetic and medicinal chemistry. This compound has been found to possess a variety of properties, including being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and being able to act as a prodrug for the treatment of cancer. In addition, this compound has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition in Organic Synthesis Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidinyl compounds, has been demonstrated to be effective in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving enantioselectivity up to 99.0% ee. The azetidinyl backbone was highlighted for its potential as a chiral unit for asymmetric induction reactions, emphasizing the significance of the steric hindrance introduced by bulky substituents like the ferrocenyl group in enhancing enantioselectivities (Wang et al., 2008).
Advanced Synthesis and Characterization of Heterocyclic Compounds Research has demonstrated efficient synthesis methods for various heterocyclic compounds, including triazoles and triazolidin derivatives, using azetidinyl and related compounds as precursors. These compounds have been comprehensively characterized using techniques like FT-IR, NMR, and X-ray crystallography, indicating the structural diversity and complexity that azetidinyl derivatives can contribute to heterocyclic chemistry (Abosadiya et al., 2018).
Exploration of Antimicrobial and Antitumor Properties Azetidinone and thiazolidinone moieties linked to various nucleuses, including indole, have shown promising biological activities, including antioxidant, antimicrobial, antimycobacterial, and cytotoxic effects. This highlights the potential of azetidinyl derivatives in medicinal chemistry and drug discovery, particularly in the development of compounds with significant biological activities (Saundane & Walmik, 2013).
Development of Novel Dyes with Enhanced Properties Research into the synthesis of novel dyes based on phenyl(1H-benzoimidazol-5-yl)methanone, a related compound, demonstrates the application of azetidinyl derivatives in the field of material sciences. These dyes exhibit induced fluorescence properties, enhanced photostability, and promising dyeing properties, indicating the potential of azetidinyl-based compounds in the development of advanced materials with specific optical properties (Jadhav et al., 2018).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOMKUZIWLONOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



